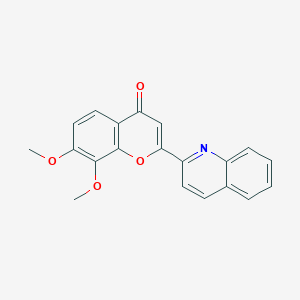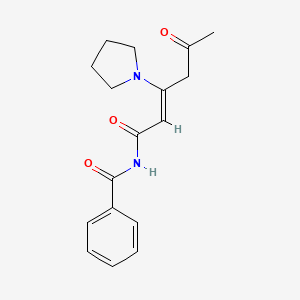
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide is a complex organic compound that features a pyrrolidine ring, a hex-2-enoyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of dicarboxylic acids with substituted amines . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Oxo-5-phenyl-3-(pyrrolidin-1-yl)pent-2-enoyl)benzamide
- N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a hex-2-enoyl and benzamide group sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
N-[(Z)-5-oxo-3-pyrrolidin-1-ylhex-2-enoyl]benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-13(20)11-15(19-9-5-6-10-19)12-16(21)18-17(22)14-7-3-2-4-8-14/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,21,22)/b15-12- |
InChI-Schlüssel |
UANGFQOVGPKXRL-QINSGFPZSA-N |
Isomerische SMILES |
CC(=O)C/C(=C/C(=O)NC(=O)C1=CC=CC=C1)/N2CCCC2 |
Kanonische SMILES |
CC(=O)CC(=CC(=O)NC(=O)C1=CC=CC=C1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


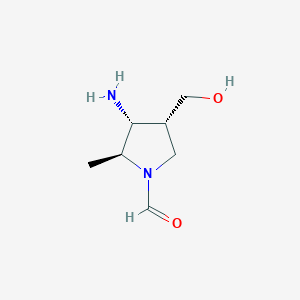
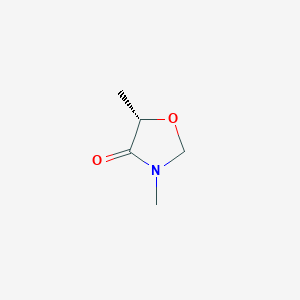


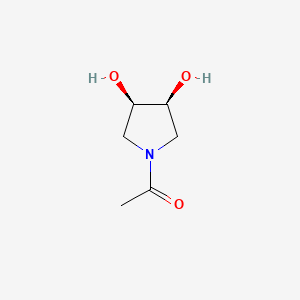

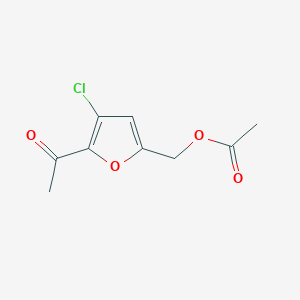
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)

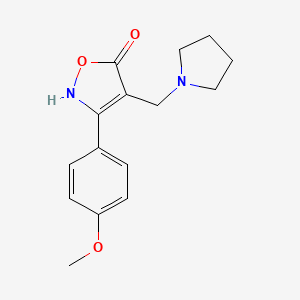
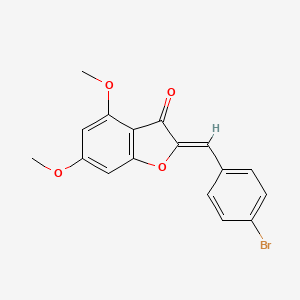
![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
